1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
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Description
The compound “1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a triazole ring, and a urea group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the triazole ring might participate in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally similar to the one has focused on synthesizing novel derivatives with potential biological activities. For example, studies have explored the synthesis of thiazolyl urea derivatives with promising antitumor activities (Ling et al., 2008). These compounds were evaluated for their anticancer potential, highlighting the broader research interest in exploiting the chemical framework for therapeutic applications.
Corrosion Inhibition
Another significant area of application for similar compounds is as corrosion inhibitors. Research has demonstrated the efficacy of triazinyl urea derivatives in protecting mild steel against corrosion in acidic environments (Mistry et al., 2011). These findings suggest potential industrial applications in metal preservation and material science.
Antimicrobial and Antifungal Activities
Derivatives of triazole and urea have been investigated for their antimicrobial and antifungal properties. For instance, compounds synthesized for their ability to act against bacterial and fungal pathogens indicate the chemical structure's versatility in developing new antimicrobial agents (Sujatha et al., 2019). These studies contribute to the ongoing search for novel treatments against resistant microbial strains.
Insecticidal Properties
The exploration of urea derivatives also extends to their use as insecticides, with research uncovering compounds that interfere with cuticle deposition in insects, leading to their death (Mulder et al., 1973). This highlights the potential for developing new classes of insecticides based on chemical modifications of urea derivatives.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N5O2/c1-21-10(13(15,16)17)20-22(12(21)24)7-6-18-11(23)19-9-5-3-2-4-8(9)14/h2-5H,6-7H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNQAAQOOZCVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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